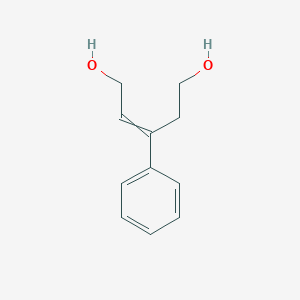
3-Phenylpent-2-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpent-2-ene-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pentene backbone with two hydroxyl groups located at the first and fifth positions. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their importance in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be either syn or anti-dihydroxylation depending on the reagents used. For example, syn dihydroxylation can be achieved using osmium tetroxide, while anti-dihydroxylation can be carried out with meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpent-2-ene-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols .
Wissenschaftliche Forschungsanwendungen
3-Phenylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Phenylpent-2-ene-1,5-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of the phenyl group also affects its chemical behavior and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but with a methyl group instead of a phenyl group.
Butane-1,4-diol: A simpler diol with a shorter carbon chain.
1,2-Ethanediol (Ethylene glycol): A common diol used in antifreeze and other applications.
Uniqueness
3-Phenylpent-2-ene-1,5-diol is unique due to the presence of both a phenyl group and a pentene backbone, which confer distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
72169-35-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-phenylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C11H14O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6,12-13H,7-9H2 |
InChI-Schlüssel |
CARAOUISODXAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















